![molecular formula C20H23NO3S2 B2680534 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1705251-30-4](/img/structure/B2680534.png)
4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
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Description
4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a thiazepane derivative that has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis of Cyclic Sulfonamides
Cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions, demonstrating the utility of sulfonamide groups in constructing complex molecular frameworks. This approach facilitates the generation of novel cyclic structures with potential biological activities, such as histamine H3 receptor antagonists, showcasing the compound's relevance in medicinal chemistry (Greig, Tozer, & Wright, 2001).
Anticancer Agents
Research has led to the discovery of compounds with potent preclinical antitumor activity. For instance, farnesyltransferase inhibitors synthesized from related structures have shown significant activity in cancer models, highlighting the compound's potential as a backbone for developing anticancer agents (Hunt et al., 2000).
Methodological Advances in Organic Synthesis
Methodological studies have focused on the alkylation and oxidation of related thiazepine compounds, providing insights into selective oxidation processes. This research contributes to the broader understanding of chemical reactions involving sulfide moieties and their applications in organic synthesis (Ohkata, Takee, & Akiba, 1985).
Ring Contraction and Pharmaceutical Applications
The ring contraction of dihydrobenzothiadiazepine dioxides to access benzothiazine dioxides represents a novel synthetic pathway. This method opens up new possibilities for synthesizing pharmacologically relevant derivatives with potential applications in medicinal chemistry and drug design (Fülöpová et al., 2015).
Antiviral and Antimicrobial Activity
Synthesis and evaluation of thiadiazole sulfonamides have indicated certain compounds' effectiveness against viruses, such as the tobacco mosaic virus. This research highlights the potential of utilizing sulfonamide derivatives in developing antiviral and antimicrobial agents (Chen et al., 2010).
properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(2-methylphenyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-15-4-2-3-5-18(15)20-8-10-21(11-13-25-20)26(22,23)17-6-7-19-16(14-17)9-12-24-19/h2-7,14,20H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INORRLQUBBQRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane |
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